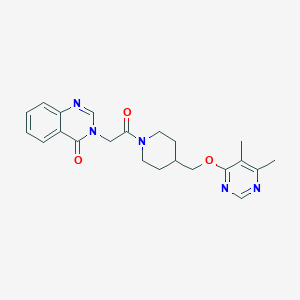
3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves multi-step chemical processes that often include the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions, utilizing catalysts like InCl3 for high yields and selectivity (Mulakayala et al., 2012). Another method involves cyclization reactions, as seen with the synthesis of similar compounds where iodine catalyzed the oxidative coupling of 2-aminobenzamides with aryl methyl ketones (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of quinazolinone derivatives reveals intricate details about their chemical behavior and potential biological interactions. For instance, the molecular structure of related compounds was defined through X-ray diffraction, showcasing how specific substitutions on the quinazolinone core can influence molecular conformation and potentially, biological activity (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including nucleophilic substitution and cyclization, to form a wide range of derivatives with diverse chemical and biological properties. The synthesis of related compounds often involves the use of reagents like piperidine and catalysts such as iodine, highlighting the compound's reactive nature and versatility (El‐Hiti, 1997).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their chemical stability and suitability for various applications. These properties are determined using techniques like FT-IR, NMR, and HRMS, providing insights into the compound's structure and potential functional applications (Gavin et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, play a vital role in the compound's potential as a lead molecule in pharmaceuticals and other scientific applications. Studies on related quinazolinone derivatives have explored their antimicrobial and antifungal activities, indicating the influence of molecular structure on biological activity (Rajanarendar et al., 2010).
Scientific Research Applications
Antimicrobial Applications
A study by Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives showing significant antimicrobial activity against a variety of bacteria and fungi. The synthesis involved the condensation of Schiff base derivatives, which after cyclization gave thiazolidinones linked with 1-pyridin-2-yl-piperazine to obtain target compounds. These compounds were evaluated for their antimicrobial activity against eight bacteria and four fungi, demonstrating potential as antimicrobial agents Patel et al., 2012.
Immunotropic Activities
Tsibizova et al. (2021) synthesized new condensed pyrimidine compounds with a benzoannelated quinazoline structure. These compounds showed a corrective action on proliferation processes in immunocompetent organs, indicating potential immunotropic activity. This activity was manifested by the restoration of the number of splenocytes and thymocytes in the context of cyclophosphamide-induced immunosuppression in mice Tsibizova et al., 2021.
Antifolate Inhibitors
Gangjee et al. (1999) designed compounds as potential antifolate nonpolyglutamatable inhibitors of thymidylate synthase (TS). These analogs, related to 2-amino-4-oxo-5-substituted quinazolines and pyrrolo[2,3-d]pyrimidines, showed excellent inhibition of TS. This study highlights the compound's potential as clinically useful antitumor agents, given their significant promise shown in the inhibition of TS Gangjee et al., 1999.
properties
IUPAC Name |
3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVSNWGKXICOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

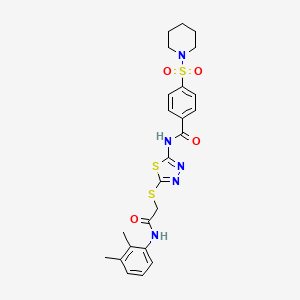

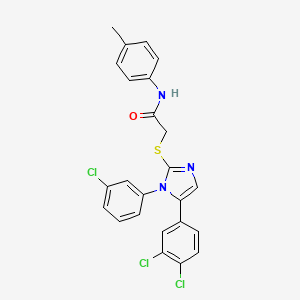
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

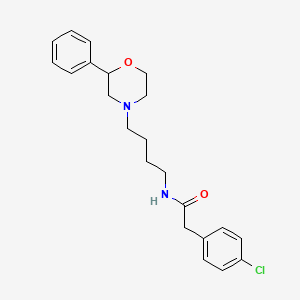
![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)
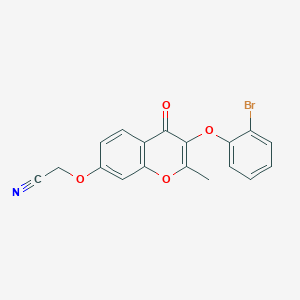
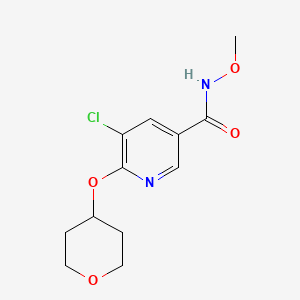
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)
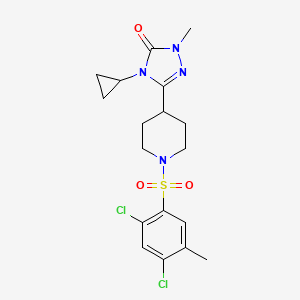
![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)
![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)